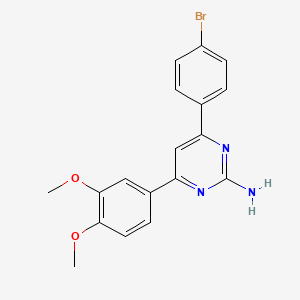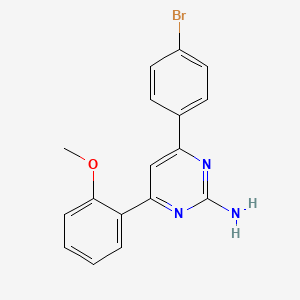
4-(4-Ethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Ethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine, also known as 4-EFPP, is an organic compound composed of a pyrimidine ring with a furan substituent and an aromatic ethoxy group. It has been studied for its potential applications in various scientific fields, such as medicinal chemistry, organic synthesis, and synthetic biology. This compound has been found to possess unique properties, such as its ability to interact with biological systems, making it a promising target for further research.
Aplicaciones Científicas De Investigación
4-(4-Ethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine has been studied for its potential applications in a variety of scientific fields. In medicinal chemistry, it has been studied for its ability to interact with biological systems, making it a promising target for drug development. In organic synthesis, it has been used as a starting material for the synthesis of a variety of complex molecules. In synthetic biology, it has been used to create novel proteins and enzymes, as well as to modify existing proteins and enzymes.
Mecanismo De Acción
4-(4-Ethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine acts as a ligand for proteins and enzymes, binding to specific sites on the protein or enzyme and modulating its activity. This can lead to changes in the structure and function of the protein or enzyme, which can have a variety of effects on the biological system. For example, it has been used to modulate the activity of enzymes involved in drug metabolism, leading to changes in the pharmacokinetics of the drug.
Biochemical and Physiological Effects
4-(4-Ethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can modulate the activity of enzymes involved in drug metabolism, leading to changes in the pharmacokinetics of the drug. It has also been found to interact with certain proteins and enzymes, leading to changes in their structure and function. In addition, it has been shown to have anti-inflammatory and anti-cancer effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-Ethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be used as a starting material for the synthesis of a variety of complex molecules. In addition, it has been found to interact with biological systems, making it a promising target for drug development. However, it has some limitations for use in laboratory experiments. It is not very soluble in water, and it can be difficult to purify the desired product from the reaction mixture.
Direcciones Futuras
The potential applications of 4-(4-Ethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine are still being explored. Future research could focus on further understanding its mechanism of action and its effects on biological systems. Additionally, further research could focus on developing novel methods of synthesis and purification, as well as exploring its potential applications in drug development and synthetic biology. Finally, further research could focus on its potential applications in other fields, such as materials science and nanotechnology.
Métodos De Síntesis
4-(4-Ethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine can be synthesized using a variety of methods. One of the most common is the reaction of 4-ethoxyphenylmagnesium bromide with 2-furan-6-ylpyrimidin-2-amine. This reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran, and yields the desired product in high yields. Other methods of synthesis include the use of organic catalysts, such as pyridine, as well as the use of microwave irradiation or ultrasound.
Propiedades
IUPAC Name |
4-(4-ethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-2-20-12-7-5-11(6-8-12)13-10-14(19-16(17)18-13)15-4-3-9-21-15/h3-10H,2H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWKOOVVLUYDHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[(1R,2R)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea, 98%, (99% ee)](/img/structure/B6347252.png)







